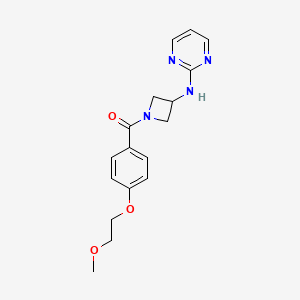

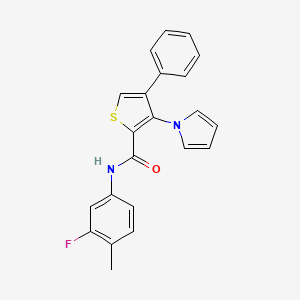

![molecular formula C22H18N4O3 B2480272 1-(2-氧代-2-(对甲苯基)乙基)-3-(吡啶-4-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941908-50-5](/img/structure/B2480272.png)

1-(2-氧代-2-(对甲苯基)乙基)-3-(吡啶-4-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, including compounds similar to the one , typically involves a series of steps starting from basic precursors such as 2-chloropyridine-3-carboxylic acid. These steps may include esterification, nucleophilic aromatic substitution, amide formation, and ring closure, which collectively allow the synthesis with various groups attached to nitrogen, enabling significant structural diversity (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones is characterized by a fused pyrimidine and pyridine ring system, which is a common scaffold in many biologically active compounds. The structure-activity relationship (SAR) of these compounds often highlights the importance of substituents on the pyridine and pyrimidine rings, which can significantly impact their biological activity and interaction with biological targets (Guo et al., 2003).

Chemical Reactions and Properties

Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups. These reactions enable the synthesis of a wide range of derivatives with varied biological activities. The presence of reactive sites on the molecule facilitates its participation in diverse chemical transformations, making it a versatile intermediate for the synthesis of pharmacologically active molecules (Noguchi et al., 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and permeability, are crucial for their pharmacokinetic profile. The structural diversity of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones results in a broad range of physical properties. These variations can significantly affect their solubility in different solvents, which is critical for their absorption and distribution in biological systems (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, such as reactivity and stability, are influenced by the nature and position of substituents on the ring system. These properties determine the compound's behavior in biological environments and its interaction with biological targets. Understanding these chemical properties is essential for the design of derivatives with enhanced efficacy and safety profiles (Mitsumoto & Nitta, 2004).

科学研究应用

合成和化学性质

该化合物已被用于合成各种杂环化合物,如乙基3-(取代)-4-氧代-2-硫代-1,2,3,4,5,6,7,8-八氢吡啶并[4',3':4,5]噻吩[2,3-d]嘧啶,展示了其在开发具有潜在药用化学应用的新化合物中的实用性 (Ahmed, 2003)。

它已参与绿色化学方法,如对二氢呋喃并[2,3-d]嘧啶的对映选择性合成,突显了其在环保友好化学过程中的作用 (Ahadi等,2014)。

制药研究

对吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的研究显示出生物药理学性质的显著变化,暗示了药物开发和优化的潜力 (Jatczak et al., 2014)。

像5-取代-8-甲基-2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮这样的化合物已被研究其尿酶抑制活性,表明在相关疾病的治疗应用中具有潜力 (Rauf et al., 2010)。

生物学和药理学探索

已对相关嘧啶-2,4-(1H,3H)-二酮衍生物的合成和降压活性进行了研究,显示了这些化合物在心血管药理学中的相关性 (Kataev et al., 2014)。

对3-(2,4-二氯苯基)-2-苯基-5-(对甲苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶的研究显示出对人类肺腺癌和胃癌细胞系的显著抑制作用,暗示了其抗癌潜力 (Liu et al., 2020)。

属性

IUPAC Name |

1-[2-(4-methylphenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-15-4-6-17(7-5-15)19(27)14-25-18-3-2-10-24-20(18)21(28)26(22(25)29)13-16-8-11-23-12-9-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMJYZVHPKPGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)

![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)

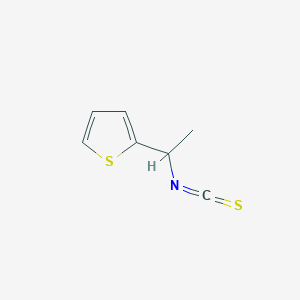

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

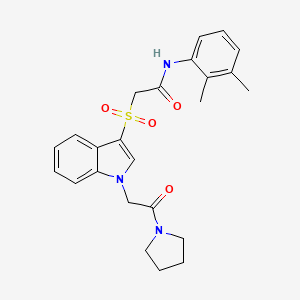

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)